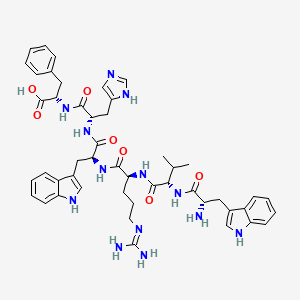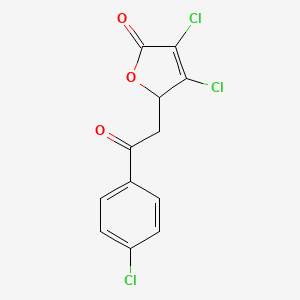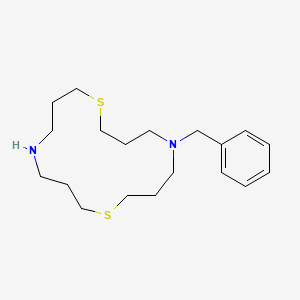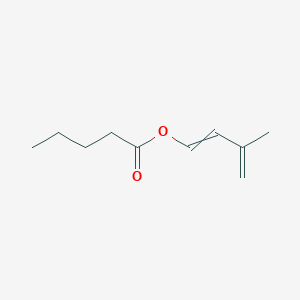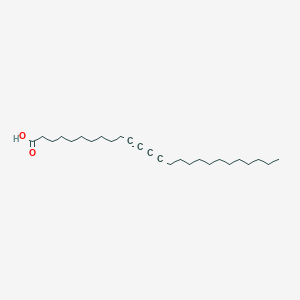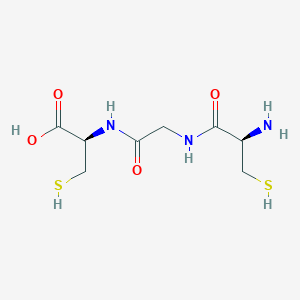![molecular formula C13H24OSi2 B14258431 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane CAS No. 402836-87-7](/img/structure/B14258431.png)
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane typically involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. The process can be summarized as follows:
Reactants: Phenylsilane, isopropyl alcohol
Catalyst: Transition metal catalysts such as platinum or palladium
Conditions: Elevated temperatures (around 100-150°C), inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The phenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted organosilanes
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include:
Formation of Siloxane Bonds: Through condensation reactions with silanols.
Substitution Reactions: Where the phenyl group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-disilane
- 1,1,2,2-Tetraphenylethylene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is unique due to its specific combination of silicon atoms with phenyl and isopropyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
402836-87-7 |
|---|---|
Molekularformel |
C13H24OSi2 |
Molekulargewicht |
252.50 g/mol |
IUPAC-Name |
[dimethyl(phenyl)silyl]-dimethyl-propan-2-yloxysilane |
InChI |
InChI=1S/C13H24OSi2/c1-12(2)14-16(5,6)15(3,4)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI-Schlüssel |
MHMWBTPAUSYAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


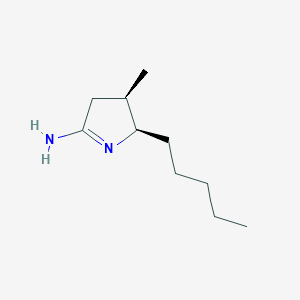
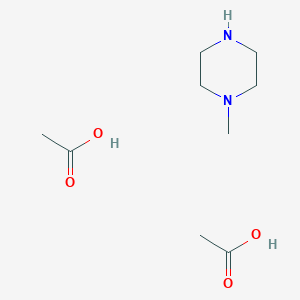
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

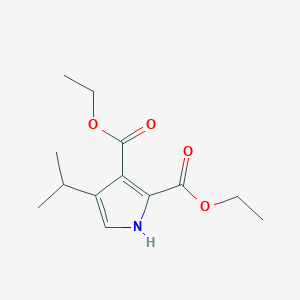
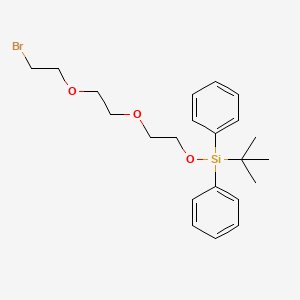
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
